molecular formula C20H25N3O3 B2533697 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941890-41-1

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2533697
CAS No.: 941890-41-1
M. Wt: 355.438
InChI Key: BTBIAHMIVQIFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone. Its structure comprises two key moieties:

  • Cyclohexene-substituted ethyl group: A cyclohex-1-en-1-yl ring attached to an ethyl chain.
  • 3-(2-Oxopyrrolidin-1-yl)phenyl group: A phenyl ring substituted at the meta position with a 2-oxopyrrolidinyl group. The 2-oxopyrrolidin (a γ-lactam) is a common pharmacophore in nootropic agents (e.g., racetams) and contributes to hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c24-18-10-5-13-23(18)17-9-4-8-16(14-17)22-20(26)19(25)21-12-11-15-6-2-1-3-7-15/h4,6,8-9,14H,1-3,5,7,10-13H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBIAHMIVQIFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative and introduce the ethanediamide linkage through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exerts its effects involves its interaction with molecular targets. These interactions can include binding to specific enzymes or receptors, altering their activity, and thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Key Features Differences Relevance
N-(tert-Butyl)-4-methyl-2-(2-oxopyrrolidin-1-yl)pentanamide (4a) Contains 2-oxopyrrolidinyl group and branched alkyl chain. Lacks aromatic phenyl group; shorter amide backbone. Demonstrates synthetic routes for γ-lactam derivatives via Ugi reactions.
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one Spirocyclic pyrrolidinone core with aromatic substituents. Rigid spirocyclic framework; no cyclohexene moiety. Highlights medicinal applications of N-heterocycles.
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide Cyclohexene-ethyl group and aromatic acetamide. Acetamide backbone instead of ethanediamide; methoxyphenyl substituent. Illustrates the role of cyclohexene in lipophilicity modulation.
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide Ethanediamide backbone with cyclohexene and piperidinyl groups. Trifluoroethyl-piperidin substituent instead of 3-(2-oxopyrrolidinyl)phenyl. Shows structural versatility of ethanediamide in drug design.

Key Comparative Insights

Synthetic Accessibility :

  • The target compound’s ethanediamide core can be synthesized via Ugi multicomponent reactions, as demonstrated for analogues like 4a–4d .
  • Cyclohexene-ethyl groups (e.g., in ) are typically introduced via alkylation or conjugate addition.

Conformational Dynamics :

  • The cyclohexene ring’s puckering (quantified by Cremer-Pople coordinates ) may enhance binding to hydrophobic pockets compared to rigid spirocyclic systems .

Pharmacological Potential: The 2-oxopyrrolidinyl group in the target compound mirrors racetam derivatives (e.g., piracetam), suggesting possible nootropic or neuroprotective activity . Ethanediamide derivatives (e.g., ) exhibit improved metabolic stability over simpler amides due to reduced enzymatic cleavage.

Cyclohexene’s hydrophobicity (logP ~2.5–3.0, inferred from ) may improve blood-brain barrier penetration relative to purely aromatic systems.

Critical Analysis

  • Structural Advantages : The combination of ethanediamide and 2-oxopyrrolidinyl groups may synergize hydrogen-bonding (amide/lactam) and hydrophobic (cyclohexene) interactions, a feature absent in simpler analogues .
  • Limitations: Lack of empirical data (e.g., solubility, binding assays) for the target compound necessitates further study.

Q & A

Basic: What are the key considerations for synthesizing N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of this ethanediamide derivative requires careful control of coupling reactions between cyclohexene-ethylamine and 3-(2-oxopyrrolidin-1-yl)phenylacetic acid precursors. Key steps include:

  • Amide Bond Formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF to minimize hydrolysis .
  • Cyclohexene Stability : Maintain inert conditions (N₂ atmosphere) to prevent oxidation of the cyclohexenyl group during reactions .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .
    Optimization Strategies :
  • Screen solvents (e.g., DCM vs. THF) for improved yield.
  • Monitor reaction progress via TLC or HPLC-MS to identify side products (e.g., over-alkylation) .

Basic: How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Critical steps include:

  • Crystallization : Use slow evaporation in a 1:1 dichloromethane/methanol mixture to obtain diffraction-quality crystals .
  • Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Validate with PLATON to check for missed symmetry or twinning .

Advanced: How can conformational analysis of the cyclohexenyl and pyrrolidinone moieties be performed using computational methods?

Methodological Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify cyclohexenyl ring distortion. For the pyrrolidinone ring, calculate puckering amplitudes (θ) and phase angles (φ) using crystallographic coordinates .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compare experimental (X-ray) and theoretical conformers. Analyze energy barriers for ring-flipping motions .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., water/DMSO) to study dynamic puckering under physiological conditions .

Advanced: How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across assays?

Methodological Answer:

  • Assay Validation : Confirm compound stability in assay buffers (e.g., pH 7.4 PBS) via LC-MS to rule out degradation .
  • Control Experiments : Test against known inhibitors (positive controls) and include vehicle-only (DMSO) controls to normalize batch effects.
  • Dose-Response Reproducibility : Perform triplicate measurements across independent experiments, applying statistical tests (e.g., ANOVA with Tukey post hoc) to identify outliers .
  • Target Engagement Studies : Use SPR or ITC to directly measure binding affinity to the purported target (e.g., kinase/enzyme), bypassing cellular variability .

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the ethanediamide core?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with (a) substituted cyclohexenyl groups (e.g., fluorinated or spiro-fused) and (b) varied pyrrolidinone substituents (e.g., 3- vs. 4-position carbonyl groups) .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical H-bond donors/acceptors.
  • In Silico Screening : Dock prioritized analogs into target protein structures (e.g., HDAC or PARP enzymes) using AutoDock Vina, focusing on binding energy (< -8 kcal/mol) and pose consistency .
  • ADMET Profiling : Predict logP, CYP450 inhibition, and hERG liability with QikProp or ADMET Predictor to triage analogs early .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Assign peaks via ¹H/¹³C NMR in DMSO-d₆, focusing on the deshielded amide proton (δ 10.2–10.8 ppm) and cyclohexenyl vinyl protons (δ 5.4–5.6 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches at ~1650 cm⁻¹ and pyrrolidinone C=O at ~1700 cm⁻¹ .
  • HRMS : Use ESI+ mode to verify the molecular ion ([M+H]⁺) with <2 ppm mass error .

Advanced: How can researchers investigate the compound’s potential for polymorphic crystallization, and what are the implications for bioactivity?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., acetone, ethyl acetate) to induce different crystal forms. Characterize via PXRD and DSC .
  • Bioavailability Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP Apparatus II .
  • Stability Studies : Store polymorphs at 40°C/75% RH for 4 weeks; monitor phase transitions via Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.